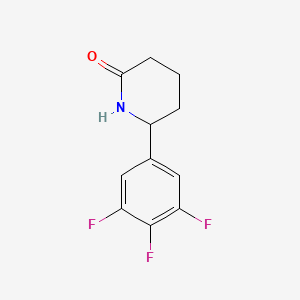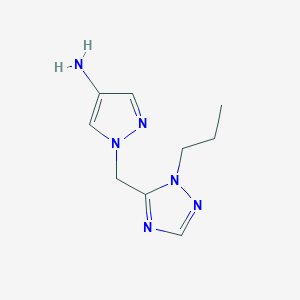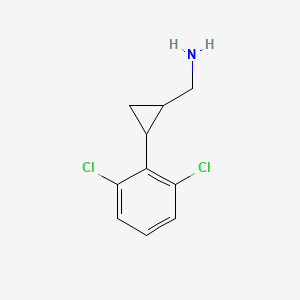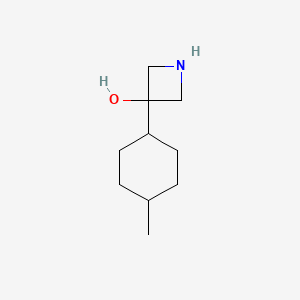
3-(4-Methylcyclohexyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylcyclohexyl)azetidin-3-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 3-(4-Methylcyclohexyl)azetidin-3-ol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of 4-methylcyclohexanone with azetidine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Methylcyclohexyl)azetidin-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or modified using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of azetidines, such as substituted azetidines, alcohols, ketones, and amines.
Scientific Research Applications
3-(4-Methylcyclohexyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and potential pharmaceuticals.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
3-(4-Methylcyclohexyl)azetidin-3-ol can be compared with other similar compounds:
Similar Compounds: Other azetidines, such as 3-ethylazetidine and 3-phenylazetidine, share structural similarities but differ in their substituents.
Uniqueness: The presence of the 4-methylcyclohexyl group in this compound imparts unique chemical and physical properties, making it distinct from other azetidines.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)azetidin-3-ol |
InChI |
InChI=1S/C10H19NO/c1-8-2-4-9(5-3-8)10(12)6-11-7-10/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
VTVCGILSVXKTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


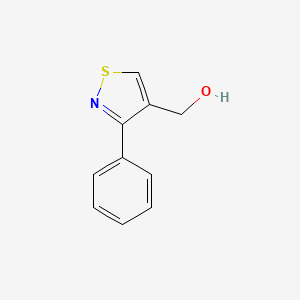

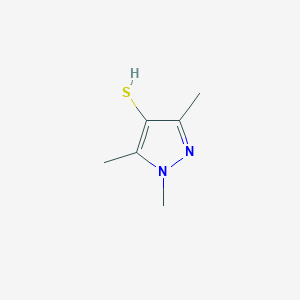

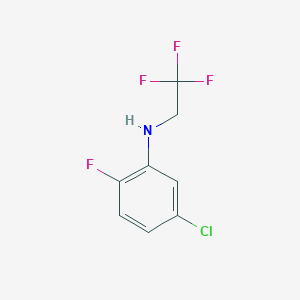

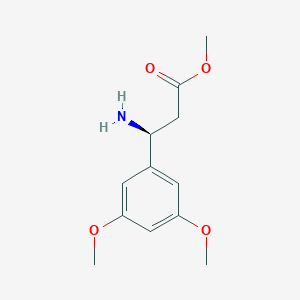
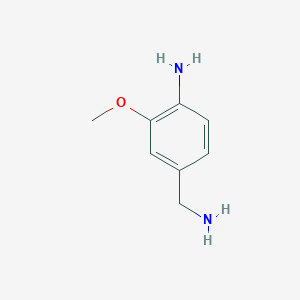

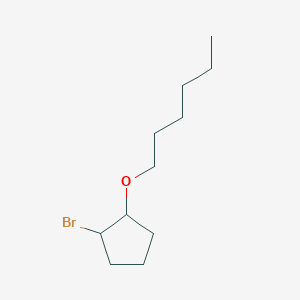
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
